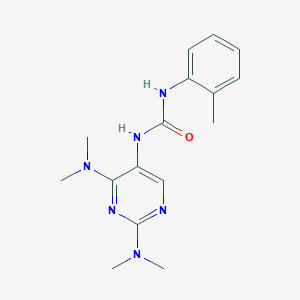

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

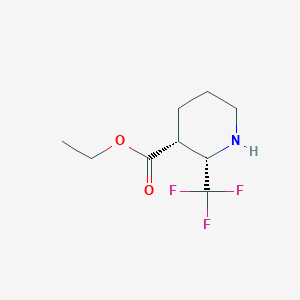

The compound contains several functional groups, including a carbamoyl group, a benzyl group, a thioxo group, and a tetrahydroquinazoline group. It also contains a carboxylate group, which is a common feature in many bioactive molecules .

Molecular Structure Analysis

The molecule contains a cyclohexyl group, which can adopt various conformations . The most stable conformation is typically one where bulky substituents are in equatorial positions to minimize steric strain .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is determined using X-ray structural analysis (Rudenko et al., 2013).

Combinatorial Library Synthesis

- A liquid-phase synthesis approach is developed for creating combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This method involves cyclization of substituted methyl anthranilates with isothiocyanates or substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko et al., 2003).

Novel One-Pot Synthesis

- A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is reported. The method involves condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, and the structure is confirmed through various spectroscopic methods (Kovalenko et al., 2019).

Synthesis of New Derivatives

- Synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid via Mannich reaction with various secondary amines is performed. These compounds are evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against tested bacteria and fungi (Rajasekaran et al., 2013).

Multicomponent Synthesis

- The synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines is achieved through three-component interactions of 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes. This results in 9-aryl-4,5-dioxo-1,2,3,4,5,6,7,8-octahydro-9H-xanthenes as well (Tonkikh et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride, followed by the addition of methyl 2-mercaptoacetate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "4-(2,3-dimethylcyclohexyl)benzoyl chloride", "methyl 2-mercaptoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Addition of methyl 2-mercaptoacetate to the intermediate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Cyclization of the intermediate in the presence of a base such as sodium methoxide or sodium ethoxide to form the final product 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

Número CAS |

439792-07-1 |

Fórmula molecular |

C26H29N3O4S |

Peso molecular |

479.6 |

Nombre IUPAC |

methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |

Clave InChI |

ZBSDGVCWSUJXLC-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)

![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)